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Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzaldehyde

Cat. No.: B1281138

A comprehensive spectroscopic comparison of 2-Bromo-4-nitrobenzaldehyde and its isomers
is essential for researchers, scientists, and drug development professionals for unambiguous
identification, quality control, and understanding of structure-activity relationships. This guide
provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 2-Bromo-4-nitrobenzaldehyde and several of its isomers.
The information is supported by experimental protocols and visualized workflows to aid in
practical laboratory applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for various isomers of bromo-
nitrobenzaldehyde. Due to the vast number of possible isomers, this guide focuses on a
selection for which spectral data is available in public databases and scientific literature. All
other isomers not listed have limited to no publicly available spectral data.

'H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules by providing information about the chemical environment of
protons.

Table 1: *H NMR Chemical Shift Data (ppm) for Bromo-nitrobenzaldehyde Isomers
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Aldehydic Proton

Isomer Aromatic Protons Solvent
(CHO)
8.26 (d, J=7.8 Hz,
2-Bromo-3- 1H), 8.07 (d, J=7.8
_ 14.24 (s, 1H) DMSO-d6
nitrobenzaldehyde Hz, 1H), 7.79 (t, J=8.1
Hz, 1H)
3-Bromo-5- 8.79-8.55 (m, 2H),
) 10.09 (s, 1H) DMSO-d6
nitrobenzaldehyde 8.51 (s, 1H)
8.35 (d, J=2.0 Hz,
4-Bromo-3- 1H), 8.15 (dd, J=8.4,
) 10.05 (s, 1H) CDCIs
nitrobenzaldehyde 2.0 Hz, 1H), 8.01 (d,
J=8.4 Hz, 1H)
8.12 (d, 1H), 7.96 (m,
5-Bromo-2-
10.42 (s, 1H) 1H), 7.81 (m, 1H), CDCIs

nitrobenzaldehyde

7.78 (m, 1H)

s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their

characteristic vibrational frequencies.

Table 2: Key FT-IR Absorption Bands (cm~1) for Bromo-nitrobenzaldehyde Isomers
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c=0 NO: NO2
Isomer (Aldehyde) Asymmetric Symmetric C-Br Stretch
Stretch Stretch Stretch
2-Bromo-3-
nitrobenzaldehyd 1697 1539 1519 Not specified
e
4-Bromo-3-
nitrobenzaldehyd ~1700 ~1530 ~1350 Not specified
e
5-Bromo-2-
nitrobenzaldehyd ~1700 ~1530 ~1350 Not specified

e

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a
molecule and its fragments, which helps in determining the molecular weight and elemental
composition. All isomers of bromo-nitrobenzaldehyde have a molecular weight of approximately
230.02 g/mol . The presence of bromine is typically indicated by a characteristic M+2 isotope
peak of similar intensity to the molecular ion peak, due to the natural abundance of the 7°Br
and ®Br isotopes.

Table 3: Mass Spectrometry Data (m/z) for Bromo-nitrobenzaldehyde Isomers
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Isomer Molecular lon [M]* M+2 Peak Key Fragments
2-Bromo-4- -

) 229/231 Present Not specified
nitrobenzaldehyde
4-Bromo-2-

) 229 Not specified Not specified
nitrobenzaldehyde
4-Bromo-3-

] Not specified Not specified Not specified
nitrobenzaldehyde
5-Bromo-2- » - -

Not specified Not specified Not specified

nitrobenzaldehyde

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are
generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the bromo-nitrobenzaldehyde isomer in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

» 1H NMR Data Acquisition: Acquire spectra using a standard 90° pulse sequence with a
relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to achieve
an adequate signal-to-noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, followed by phase
and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]
Press the mixture into a thin, transparent pellet using a hydraulic press.
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o Instrumentation: Use a FT-IR spectrometer.

» Data Acquisition: Record the spectrum over a range of 4000-400 cm~1. Acquire a
background spectrum of the pure KBr pellet to subtract from the sample spectrum.

o Data Processing: The final spectrum is typically presented in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas
chromatography (GC-MS) or liquid chromatography (LC-MS) system.

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI). For El, a standard electron energy of 70 eV is typically used.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: The detector records the abundance of each ion, generating a mass
spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a bromo-
nitrobenzaldehyde isomer.
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Caption: Workflow for Spectroscopic Analysis of Isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic comparison of 2-Bromo-4-
nitrobenzaldehyde isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281138#spectroscopic-comparison-of-2-bromo-4-
nitrobenzaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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